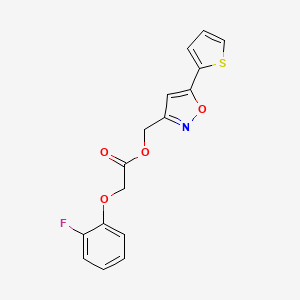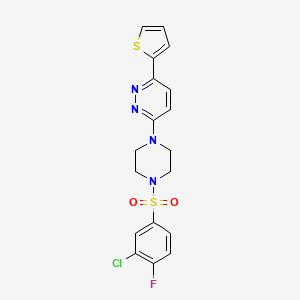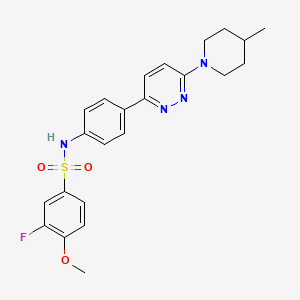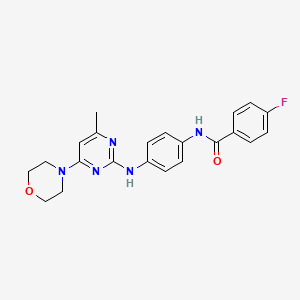![molecular formula C23H22FN7O B3413592 N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine CAS No. 946242-24-6](/img/structure/B3413592.png)
N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine
描述
N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine, commonly known as "FPPT," is a chemical compound that has been the subject of significant scientific research in recent years. FPPT is a piperazine derivative that has been shown to have a range of potential applications in the fields of medicine and biochemistry. In
作用机制
The mechanism of action for FPPT involves its ability to bind to specific receptors in the body. In the case of cancer cells, FPPT binds to the DNA of the cell, leading to the induction of apoptosis. In the case of neurological disorders, FPPT binds to serotonin receptors in the brain, leading to an increase in serotonin levels and a reduction in symptoms of depression and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPPT vary depending on the specific application. In the case of cancer treatment, FPPT has been shown to induce apoptosis in cancer cells, leading to the death of the cells. In the case of neurological disorders, FPPT has been shown to increase serotonin levels in the brain, leading to a reduction in symptoms of depression and anxiety.
实验室实验的优点和局限性
One advantage of using FPPT in lab experiments is its specificity for certain receptors and cells. This allows researchers to target specific cells and receptors, leading to more accurate and effective results. However, one limitation of using FPPT in lab experiments is its potential toxicity. FPPT has been shown to have toxic effects on certain cells, which can limit its use in certain applications.
未来方向
There are several future directions for research on FPPT. One area of research could focus on optimizing the synthesis method for FPPT, leading to more efficient and cost-effective production of the compound. Another area of research could focus on the use of FPPT as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on the development of new derivatives of FPPT with improved specificity and efficacy.
科学研究应用
FPPT has been the subject of significant scientific research due to its potential applications in the fields of medicine and biochemistry. One area of research has focused on the use of FPPT as a potential anti-cancer agent. Studies have shown that FPPT can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.
Another area of research has focused on the use of FPPT as a potential treatment for neurological disorders. Studies have shown that FPPT can act as a selective serotonin reuptake inhibitor (SSRI), making it a potential treatment for depression and anxiety disorders.
属性
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O/c1-32-19-5-3-2-4-18(19)30-12-14-31(15-13-30)23-28-21-20(25-10-11-26-21)22(29-23)27-17-8-6-16(24)7-9-17/h2-11H,12-15H2,1H3,(H,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWYHHWOEMENLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B3413523.png)
![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B3413528.png)




![N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B3413555.png)

![N-(3,4-dichlorophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3413570.png)
![N-(4-methylphenyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B3413575.png)
![5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3413577.png)
![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide](/img/structure/B3413612.png)
